molecular formula C20H22ClNO B2712108 N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride CAS No. 2126178-36-5

N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride

Cat. No.: B2712108
CAS No.: 2126178-36-5
M. Wt: 327.85
InChI Key: FEORBQSHCWHFFG-UHFFFAOYSA-N
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Description

“N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2126178-36-5 . It has a molecular weight of 327.85 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)13-14-21-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Environmental Impact and Reactivity

Methoxyphenols, compounds related by the presence of methoxy groups as seen in "N-Benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride", are significant in environmental chemistry. Liu, Chen, and Chen (2022) review the atmospheric reactivity of methoxyphenols, highlighting their role as potential tracers for biomass burning and their reactions with radicals leading to secondary organic aerosol (SOA) formation. This indicates the environmental persistence and transformation of similar compounds and their potential impact on air quality and health (Liu, Chen, & Chen, 2022).

Properties

IUPAC Name

N-benzyl-2-(2-methoxynaphthalen-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)13-14-21-15-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEORBQSHCWHFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCNCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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